N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a 1,2,5-oxadiazole ring, which is often associated with various biological activities.
Preparation Methods
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 2-methylbenzoyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and biological activity.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N’-4-morpholinylthiourea: This compound has a similar phenyl group but different functional groups, leading to distinct biological activities.
5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidine: This compound contains a similar dimethoxyphenyl group but is part of a different chemical class.
This compound stands out due to its unique oxadiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C18H17N3O4/c1-11-6-4-5-7-13(11)18(22)19-17-16(20-25-21-17)12-8-9-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22) |
InChI Key |
YDPXUYSIBJOVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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